molecular formula C16H13NO2 B2525587 N-(2-benzoylphenyl)prop-2-enamide CAS No. 112065-36-8

N-(2-benzoylphenyl)prop-2-enamide

Cat. No.: B2525587
CAS No.: 112065-36-8
M. Wt: 251.285
InChI Key: UEGIWSXVFSRYKY-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)prop-2-enamide is a chemical compound with the molecular formula C16H13NO2. It is known for its unique structure, which includes a benzoyl group attached to a phenyl ring and a prop-2-enamide moiety. This compound is utilized in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)prop-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-benzoylphenyl)prop-2-enamide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)prop-2-enamide: shares similarities with other benzoylphenyl derivatives, such as benzoylphenyl acetamide and benzoylphenyl propanamide.

    Unique Properties: Compared to these similar compounds, this compound has unique reactivity and binding properties, making it valuable for specific research applications.

Highlighting Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential therapeutic applications. Its distinct structure allows for specific interactions with molecular targets, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-benzoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGIWSXVFSRYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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